molecular formula C7H6N2OS B1320164 4H-Thieno[3,2-b]pyrrole-5-carboxamide CAS No. 881888-43-3

4H-Thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B1320164
CAS No.: 881888-43-3
M. Wt: 166.2 g/mol
InChI Key: UWCXAOBUHXRFEM-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-b]pyrrole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused thieno-pyrrole ring system. The presence of the carboxamide group at the 5-position of the pyrrole ring further enhances its chemical reactivity and potential biological activity .

Scientific Research Applications

Mechanism of Action

Future Directions

The future directions for the study of 4H-Thieno[3,2-b]pyrrole-5-carboxamide could involve further exploration of its potential applications in medicinal chemistry. Given its ability to inhibit certain viruses and regulate histone methylation, it could be a promising candidate for the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

4H-Thieno[3,2-b]pyrrole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). This enzyme is involved in the demethylation of histone proteins, which is a key process in the regulation of gene expression. By inhibiting KDM1A/LSD1, this compound can modulate gene expression and potentially alter the progression of diseases such as cancer .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting KDM1A/LSD1, this compound can lead to changes in histone methylation patterns, thereby affecting the transcriptional activity of genes involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with KDM1A/LSD1. This binding inhibits the enzyme’s activity, preventing the demethylation of histone proteins. The inhibition of KDM1A/LSD1 by this compound results in the accumulation of methylated histones, which can lead to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit KDM1A/LSD1 without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with KDM1A/LSD1. The inhibition of this enzyme affects the methylation status of histone proteins, which in turn influences various metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in histone modification and gene regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its inhibitory effects on KDM1A/LSD1 .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with histone proteins and KDM1A/LSD1. This localization is crucial for its function as an inhibitor of histone demethylation. Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamide typically involves the preparation of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. The synthetic route can be divided into two main variants:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,2-b]pyrrole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thieno-pyrrole ring system .

Properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCXAOBUHXRFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add to 4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (1.74 gm, 8.9 mmol) and 7M ammonia in methanol (100 ml) in a steel bomb a chip of lithium hydroxide (0.1 gm). Seal the bomb and heat to 100° C. for 16 hrs. Cool to room temperature, and concentrate to remove the volatiles. Purify the crude product via flash chromatography (ISCO, silica cartridge, 40 gm, elute with methanol 0-5% in methylene chloride) to provide the title compound (560 mg, 38%) as an off-white solid.
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1.74 g
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reactant
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reactant
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steel
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0.1 g
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100 mL
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Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of structural modifications on the activity and selectivity of 4H-Thieno[3,2-b]pyrrole-5-carboxamides towards cannabinoid receptors?

A1: Studies exploring Structure-Activity Relationships (SAR) are crucial in understanding how modifications to the core 4H-Thieno[3,2-b]pyrrole-5-carboxamide scaffold influence its interaction with cannabinoid receptors. For example, replacing the thiophene ring of HL-010 with a furan ring yielded RS-DFA-6-2, which retained CB2 binding affinity but displayed reduced selectivity compared to HL-010. [] Further modifications at the carboxamide group, as seen in analogs 7a-d, also affected binding affinities to both cannabinoid and opioid receptors. [] These findings highlight the significant impact of even subtle structural changes on receptor binding and selectivity.

Q2: Have any potential toxicological concerns been identified for 4H-Thieno[3,2-b]pyrrole-5-carboxamides?

A2: While 4H-Thieno[3,2-b]pyrrole-5-carboxamides hold therapeutic promise, research raises potential toxicological considerations. Prolonged inhibition of glycogen phosphorylase, a possible effect of these compounds, has been linked to hepatic complications resembling glycogen storage diseases in animal models. [] This observation emphasizes the need for comprehensive toxicological evaluations and careful consideration of long-term effects.

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